
Imipenem and cilastatin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imipenem and cilastatin sodium is a useful research compound. Its molecular formula is C28H43N6NaO9S and its molecular weight is 662.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Imipenem and cilastatin sodium, marketed as Primaxin, are a combination antibiotic therapy primarily used for the treatment of severe bacterial infections. This article explores their biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and associated case studies.
Overview of this compound
Imipenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including aerobic and anaerobic organisms. Cilastatin is a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys, thereby enhancing its efficacy and prolonging its half-life.
Imipenem functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the integrity of the bacterial cell wall, leading to cell lysis and death. The presence of cilastatin is crucial as it inhibits renal dehydropeptidase I, which would otherwise metabolize imipenem, allowing for higher plasma concentrations and prolonged activity against pathogens .
Pharmacokinetics
The pharmacokinetic profile of imipenem and cilastatin reveals several key characteristics:
-
Bioavailability :
- Imipenem: 60–75% (intramuscular)
- Cilastatin: 95–100% (intramuscular)
-
Protein Binding :
- Imipenem: 13–21%
- Cilastatin: 40%
-
Half-Life :
- Imipenem: Approximately 1 hour
- Cilastatin: Approximately 1 hour
- Excretion : About 70% of imipenem is recovered in urine within 10 hours post-administration .
Clinical Efficacy
Imipenem/cilastatin has demonstrated high clinical efficacy across various studies. A prospective study involving 108 patients with severe infections indicated that treatment with imipenem/cilastatin resulted in a significantly higher bacterial clearance rate compared to control groups receiving alternative antibiotics like ceftriaxone. The total effective rate was reported at 96.3% for imipenem/cilastatin versus 85.2% for ceftriaxone .
Table 1: Comparative Efficacy Data
Parameter | Imipenem/Cilastatin | Control Group (Ceftriaxone) |
---|---|---|
Total Effective Rate | 96.3% | 85.2% |
Bacterial Clearance Rate | Higher | Lower |
Infection Control Time | Shorter | Longer |
Adverse Effects
While generally well-tolerated, imipenem/cilastatin can cause adverse effects such as thrombocytopenia. A case study reported a significant drop in platelet count in an elderly patient following treatment with imipenem/cilastatin, highlighting the need for monitoring during therapy .
Case Studies
- Thrombocytopenia Case Study :
- Efficacy in Severe Infections :
Propriétés
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C12H18N4O4.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(17)9-8-4-7(15-3-2-14-5-13)10(12(19)20)16(8)11(9)18;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-6,8-9,15,17H,2-4H2,1H3,(H2,13,14)(H,19,20);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,8-,9-;/m11./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXKOGCKYEFON-LGGAYGRDSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N6NaO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.